molecular formula C13H15NO3 B1143300 4-(Mesitylamino)-4-oxobut-2-enoic acid CAS No. 189875-67-0

4-(Mesitylamino)-4-oxobut-2-enoic acid

Cat. No.: B1143300
CAS No.: 189875-67-0
M. Wt: 233.2631
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Description

Overview of Maleamic Acid Chemistry and Structural Features

Maleamic acid is the simplest compound in this family, derived from the reaction of maleic anhydride (B1165640) with ammonia. nih.gov Its derivatives, including N-aryl maleamic acids, are typically synthesized by reacting maleic anhydride with a primary amine. nih.gov

The core structure of these compounds is characterized by a four-carbon chain containing a carboxylic acid group (-COOH) and an amide group (-CONH-R), where R is an aryl substituent in the case of N-aryl maleamic acids. A key feature is the carbon-carbon double bond which is typically in the cis or (Z) configuration, a result of the geometry of the maleic anhydride precursor. google.com This cis isomerism is crucial to its chemical reactivity, particularly in cyclization reactions. The presence of both a hydrogen-bond donor (amide N-H) and acceptor (carbonyls, carboxylic acid) allows for the formation of intramolecular hydrogen bonds, influencing the compound's conformation and properties. bldpharm.com

Table 1: Properties of Maleamic Acid

Property Value
IUPAC Name (2Z)-4-Amino-4-oxobut-2-enoic acid google.com
Molecular Formula C₄H₅NO₃ sigmaaldrich.com
Molar Mass 115.09 g/mol researchgate.net
Appearance White solid nih.gov
Melting Point 158–161 °C (decomposes) nih.gov

Contextualization of N-Aryl Maleamic Acids in Organic Synthesis and Materials Science

N-Aryl maleamic acids are highly valuable intermediates in organic synthesis. Their most prominent application is as precursors for the synthesis of N-aryl maleimides. nih.govresearchgate.net This transformation is typically achieved through a cyclodehydration reaction, often using reagents like acetic anhydride and sodium acetate (B1210297). researchgate.netavantorsciences.com N-aryl maleimides are important building blocks in their own right, with applications in pharmaceuticals and as monomers in the polymer industry. nih.gov

In the realm of materials science, the chemistry of maleamic acids is being explored for the development of advanced polymers. They have been used to create "covalent adaptable networks" (CANs), which are polymers capable of rearranging their network topology. acgpubs.org This dynamic nature, which can be thermally triggered, allows for the reprocessing and recycling of thermoset plastics. acgpubs.org The reversible reaction between an amine and an anhydride to form the maleamic acid linkage is key to these applications. acgpubs.orgnih.gov Furthermore, their pH sensitivity has been utilized in designing "smart" delivery systems. nih.gov

Specific Research Focus on 4-(Mesitylamino)-4-oxobut-2-enoic acid within the N-Aryl Maleamic Acid Class

Within the broad class of N-aryl maleamic acids, this compound is a specific derivative where the aryl group is a mesityl (2,4,6-trimethylphenyl) substituent. While its existence is confirmed by its unique CAS Registry Number, specific and detailed research focusing exclusively on this compound is not extensively documented in publicly available literature. bldpharm.com

The synthesis of this compound would be expected to follow the general and well-established method for producing N-substituted maleamic acids: the reaction of maleic anhydride with mesitylamine (2,4,6-trimethylaniline). nih.govgoogle.com The bulky mesityl group, with its three methyl substituents on the aromatic ring, may influence the compound's properties, such as solubility and crystalline structure, as well as the kinetics of its subsequent reactions, like cyclization to the corresponding N-mesitylmaleimide.

Table 2: Properties of this compound

Property Value
IUPAC Name (2Z)-4-(Mesitylamino)-4-oxobut-2-enoic acid
CAS Number 189875-67-0 bldpharm.com
Molecular Formula C₁₃H₁₅NO₃

Note: Molecular formula and weight are calculated based on the structure. Detailed experimental data for this specific compound are limited.

Historical Perspectives on Related Chemical Entities

The history of this compound is intrinsically linked to its parent molecules. The journey began with malic acid, which was first isolated from apple juice in 1785 by the Swedish chemist Carl Wilhelm Scheele. sigmaaldrich.com The name itself is derived from the Latin word for apple, mālum. sigmaaldrich.com

Later, in 1834, French chemist Théophile-Jules Pelouze produced maleic acid by the distillation of malic acid. sigmaaldrich.com The parent anhydride, maleic anhydride, was first obtained in 1817. synhet.com Its industrial importance grew significantly with the development of a commercial production process in 1933, which involved the vapor-phase oxidation of benzene. synhet.com This process has since been largely replaced by the oxidation of n-butane for economic and environmental reasons. The rich reactivity of maleic anhydride was famously highlighted in the Diels-Alder reaction, a cornerstone of organic synthesis, for which Otto Diels and Kurt Alder were awarded the Nobel Prize in 1950, based on work published in 1928. The availability of maleic anhydride as a bulk chemical commodity has directly enabled the synthesis and exploration of its countless derivatives, including the N-aryl maleamic acid family.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-8-6-9(2)13(10(3)7-8)14-11(15)4-5-12(16)17/h4-7H,1-3H3,(H,14,15)(H,16,17)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBBIQNPOBBNDV-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C=CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)/C=C/C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Mesitylamino 4 Oxobut 2 Enoic Acid

Direct Amidation Reactions of Maleic Anhydride (B1165640) with Mesitylamine

The most common and straightforward method for synthesizing 4-(Mesitylamino)-4-oxobut-2-enoic acid is the direct nucleophilic acyl substitution reaction between maleic anhydride and mesitylamine. In this reaction, the amino group of mesitylamine attacks one of the carbonyl carbons of the maleic anhydride ring. This leads to the opening of the five-membered anhydride ring to form the corresponding maleamic acid derivative. researchgate.net This reaction is generally efficient and proceeds under relatively mild conditions.

The reaction between maleic anhydride and amines is frequently carried out in the presence of a solvent. The solvent plays a crucial role in dissolving the reactants, facilitating molecular interactions, and controlling the reaction temperature. Common solvents for this type of synthesis include aprotic solvents like diethyl ether, acetone, chloroform, or acetic acid.

Optimization of solvent-mediated synthesis involves several factors:

Solvent Choice: The polarity of the solvent can influence the reaction rate.

Temperature Control: The reaction is typically exothermic. Maintaining a low temperature, often by using an ice bath during the addition of the amine, is crucial to prevent side reactions, such as the formation of maleimide (B117702).

Reactant Concentration: The concentration of reactants can affect the reaction kinetics and the ease of product precipitation.

Stirring: Adequate mixing is essential to ensure the homogeneity of the reaction mixture and promote efficient interaction between the reactants.

Upon completion of the reaction, the product, this compound, often precipitates from the reaction mixture and can be isolated by simple filtration.

In line with the principles of green chemistry, solvent-free methods for the synthesis of maleamic acids have been explored. These protocols offer advantages such as reduced environmental waste, lower costs, and often simpler work-up procedures. One such approach involves the direct reaction of molten maleic anhydride with gaseous or liquid amines. google.com For the synthesis of this compound, a solvent-free approach would involve mixing solid maleic anhydride and mesitylamine, potentially with gentle grinding or heating to initiate the reaction. The reaction can also be performed by heating maleic anhydride to its molten state (just above its melting point of 52.8 °C) and then adding mesitylamine. google.com

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction parameters. The reaction is typically rapid, often completing within a short timeframe.

Key parameters influencing yield include:

Temperature: While the reaction can proceed at room temperature, initial cooling is often employed to control the exothermicity. Higher temperatures can lead to dehydration of the maleamic acid product to form the corresponding N-mesitylmaleimide.

Stoichiometry: Using a 1:1 molar ratio of maleic anhydride to mesitylamine is standard for this reaction.

Purity of Reactants: The purity of the starting materials is essential for obtaining a high yield of the desired product without the need for extensive purification.

Reaction Time: The reaction is generally fast, but allowing sufficient time for complete conversion is necessary to maximize the yield.

The following table illustrates the typical influence of different solvents on the synthesis of maleamic acids, which can be extrapolated to the synthesis of the target compound.

SolventTypical TemperatureReaction TimeTypical YieldNotes
Diethyl Ether0°C to Room Temp.30-60 minHighProduct often precipitates directly.
Acetic AcidRoom Temp.1-2 hoursHighCan help solubilize reactants.
ChloroformRoom Temp.1-2 hoursGood-HighUseful for a range of amines.
None (Solvent-Free)Gentle Heating< 30 minVery HighEnvironmentally friendly, often rapid.

Alternative Synthetic Pathways and Novel Reagents

While direct amidation of maleic anhydride is the most prevalent method, alternative strategies can be considered, particularly when seeking to modify the reaction's selectivity or use different starting materials.

Instead of starting from maleic anhydride, one could theoretically begin with maleic acid itself. d-nb.inforesearchgate.net However, the direct amidation of a carboxylic acid with an amine is generally unfavorable without a catalyst or activation due to the formation of a stable ammonium carboxylate salt. To facilitate the reaction, maleic acid would first need to be "activated."

Methods for activating the carboxylic acid groups of maleic acid include:

Conversion to an Acid Chloride: Treating maleic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride would produce maleoyl chloride. This highly reactive diacid chloride would then readily react with mesitylamine to form the desired product.

Use of Coupling Agents: Carbodiimides and other peptide coupling agents could be used to facilitate the formation of the amide bond between maleic acid and mesitylamine.

These methods are multi-step and less atom-economical than the direct use of maleic anhydride, making them less common for this specific synthesis.

The reaction between maleic anhydride and mesitylamine is inherently highly selective.

Chemoselectivity: Mesitylamine, a primary amine, is a potent nucleophile that will preferentially attack the electrophilic carbonyl carbon of the anhydride over other potential reaction sites. This ensures that the amidation reaction is the primary chemical transformation.

Regioselectivity: The structure of maleic anhydride is symmetrical. Therefore, the initial nucleophilic attack by mesitylamine can occur at either of the two identical carbonyl carbons. The subsequent ring-opening invariably leads to the formation of a single regioisomer, this compound. There is no ambiguity in the position of the newly formed amide and carboxylic acid groups relative to the carbon-carbon double bond.

Under standard, mild conditions, the formation of byproducts is minimal, making this a highly efficient and selective synthesis strategy.

Green Chemistry Principles in Synthetic Route Design

The synthesis of this compound, like many chemical manufacturing processes, is increasingly being evaluated through the lens of green chemistry. This approach seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and reaction conditions, are being applied to develop more sustainable synthetic methodologies for this and related compounds.

Solvent Reduction and Alternative Reaction Media

A primary focus in the green synthesis of maleanilic acids, including this compound, is the reduction or elimination of volatile organic solvents (VOCs). Traditional methods for the synthesis of N-arylmaleimides often involve a two-step process starting with the formation of the maleanilic acid intermediate in solvents like diethyl ether, chloroform, or acetic acid tandfonline.comsrce.hrscispace.com. These solvents contribute to environmental pollution and pose safety risks. Consequently, significant research has been directed towards solvent-free and alternative media approaches.

Solvent-Free Synthesis (Mechanochemistry): One of the most effective green alternatives is mechanochemical synthesis, which involves grinding solid reactants together. ijrpr.com This method eliminates the need for a solvent entirely. The reaction between maleic anhydride and an aniline derivative, such as mesitylamine, can be carried out by grinding the solid reactants in a mortar and pestle or a ball mill. tandfonline.com This direct interaction of reactants in the solid state often leads to high reaction rates and yields, with the added benefit of simplified product isolation, as the solid product can often be used directly in the next step or purified with minimal solvent washing. For instance, the solvent-free synthesis of N-(4-chloro)maleanilic acid was achieved by melting maleic anhydride and then grinding it with 4-chloroaniline for 10 minutes, followed by a simple wash with ethyl acetate (B1210297). tandfonline.com

Microwave-Assisted Synthesis: Another prominent green technique is microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate chemical reactions, often leading to shorter reaction times and higher yields compared to conventional heating. tandfonline.com In the context of maleanilic acid synthesis, microwave-assisted methods can be performed under solvent-free conditions or in the presence of a minimal amount of a high-boiling, low-toxicity solvent. The direct coupling of microwave energy with the reacting molecules leads to efficient and uniform heating, which can enhance reaction rates and selectivity. For the cyclization of a maleanilic acid to a maleimide, a related reaction, microwave irradiation reduced the reaction time from 60 minutes with conventional heating to just 30 seconds, with a slight increase in yield. tandfonline.com

Alternative Solvents: When a solvent is necessary, the principles of green chemistry advocate for the use of safer alternatives to traditional VOCs. Researchers have explored the use of bioderived and biodegradable solvents for the synthesis of maleanilic acids. geneseo.edu While specific data for this compound is limited, studies on related compounds provide a strong basis for the applicability of these green methodologies.

The following table provides a comparative overview of different synthetic conditions for the preparation of N-aryl maleanilic acids, illustrating the advantages of greener approaches.

Synthesis MethodSolventReaction TimeTemperatureYield (%)Reference
ConventionalDiethyl EtherSeveral hoursRoom Temp.High tandfonline.com
ConventionalChloroformOvernightRoom Temp.High srce.hr
Solvent-Free GrindingNone10 minutesRoom Temp.>95 tandfonline.com
Microwave-AssistedNone30 seconds90°C~73 tandfonline.com

This table is a representative comparison based on the synthesis of analogous N-aryl maleanilic acids and related cyclization reactions.

Atom Economy and Waste Minimization in Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. scranton.edu It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, multiplied by 100. scranton.edu An ideal reaction would have a 100% atom economy, meaning all the atoms from the reactants are incorporated into the final product, and no byproducts are formed. scranton.edu

The synthesis of this compound from mesitylamine and maleic anhydride is an excellent example of a reaction with high atom economy. This reaction is an addition reaction where the amine group of mesitylamine attacks the anhydride, leading to the opening of the anhydride ring and the formation of the amic acid.

Theoretical Atom Economy Calculation:

The balanced chemical equation for the synthesis of this compound is:

C9H11N (Mesitylamine) + C4H2O3 (Maleic Anhydride) → C13H15NO3 (this compound)

Molecular Weight of Mesitylamine (C9H11N) = 135.21 g/mol

Molecular Weight of Maleic Anhydride (C4H2O3) = 98.06 g/mol

Molecular Weight of this compound (C13H15NO3) = 233.27 g/mol

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100

Atom Economy (%) = (233.27 / (135.21 + 98.06)) x 100 = (233.27 / 233.27) x 100 = 100%

This calculation demonstrates that, theoretically, all atoms from the reactants are incorporated into the desired product, representing an ideal scenario in terms of atom economy.

Waste Minimization Beyond Atom Economy:

While atom economy is a crucial metric, a comprehensive assessment of waste minimization also considers other factors, such as the E-factor (Environmental Factor) and Process Mass Intensity (PMI). The E-factor is the ratio of the mass of waste generated to the mass of the product, while PMI is the ratio of the total mass of materials used (reactants, solvents, reagents, process water) to the mass of the final product. The goal of green synthesis is to minimize both the E-factor and PMI.

The following table outlines key green chemistry metrics and their implications for the synthesis of amic acids.

Green Chemistry MetricDefinitionGoal in Green SynthesisRelevance to this compound Synthesis
Atom Economy (MW of product / Σ MW of reactants) x 100Maximize (ideally 100%)The addition reaction has a theoretical 100% atom economy.
E-Factor Mass of waste / Mass of productMinimize (ideally 0)Solvent-free methods significantly reduce the E-factor.
Process Mass Intensity (PMI) Total mass in process / Mass of productMinimize (ideally 1)Eliminating solvents and simplifying workup lowers the PMI.

Advanced Spectroscopic and Structural Elucidation of 4 Mesitylamino 4 Oxobut 2 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Vinyl and Mesityl Protons

The ¹H NMR spectrum of 4-(Mesitylamino)-4-oxobut-2-enoic acid reveals distinct signals corresponding to the different types of protons present in the molecule. The vinyl protons of the but-2-enoic acid moiety are expected to appear as doublets in the olefinic region of the spectrum, typically between 6.0 and 7.5 ppm. The coupling constant (J-coupling) between these two protons would confirm their cis or trans relationship.

The mesityl group (2,4,6-trimethylphenyl) protons will also show characteristic signals. The two aromatic protons on the mesityl ring are chemically equivalent and would appear as a singlet. The three methyl groups, while structurally distinct (two ortho and one para), may exhibit overlapping singlets. The integration of these signals would correspond to the number of protons in each environment. The amide (N-H) proton is expected to show a broad singlet, with its chemical shift being solvent-dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton TypePredicted Chemical Shift (ppm)MultiplicityIntegration
Carboxylic Acid (COOH)10.0 - 13.0Broad Singlet1H
Amide (NH)8.0 - 9.5Broad Singlet1H
Vinyl (CH=CH)6.0 - 7.5Doublet, Doublet2H
Aromatic (Mesityl)6.8 - 7.2Singlet2H
para-Methyl (Mesityl)~2.3Singlet3H
ortho-Methyls (Mesityl)~2.2Singlet6H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbons of the carboxylic acid and the amide functional groups are expected to resonate at the downfield end of the spectrum, typically in the range of 165-180 ppm. The vinyl carbons will appear in the olefinic region (120-140 ppm). The aromatic carbons of the mesityl group will have characteristic shifts, with the substituted carbons appearing at different chemical shifts compared to the protonated carbons. The methyl carbons of the mesityl group will be found in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon TypePredicted Chemical Shift (ppm)
Carboxylic Acid (C=O)165 - 175
Amide (C=O)160 - 170
Aromatic (C-N, Mesityl)135 - 140
Aromatic (C-CH₃, Mesityl)130 - 138
Aromatic (C-H, Mesityl)128 - 132
Vinyl (CH=CH)120 - 140
Methyl (Mesityl)18 - 25

Two-Dimensional NMR Techniques for Connectivity and Conformation (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a cross-peak between the two vinyl protons, confirming their adjacent relationship. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates directly bonded proton and carbon atoms. youtube.com This would allow for the unambiguous assignment of the protonated carbons in the molecule, such as the vinyl and aromatic C-H groups. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbons and the substituted aromatic carbons. For instance, correlations would be expected between the amide proton and the amide carbonyl carbon, as well as the carbons of the mesityl ring.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy of Amide and Carboxylic Acid Moieties

The FTIR spectrum of this compound is expected to show distinct absorption bands for its key functional groups. The carboxylic acid O-H stretch will appear as a very broad band in the region of 2500-3300 cm⁻¹. The C=O stretching vibrations of the carboxylic acid and the amide (Amide I band) are expected to appear in the range of 1650-1750 cm⁻¹. The N-H bending vibration of the secondary amide (Amide II band) typically appears around 1510-1570 cm⁻¹. libretexts.org The N-H stretching vibration of the amide will be observed in the region of 3200-3400 cm⁻¹. libretexts.org The C=C stretching of the vinyl group will likely be observed around 1620-1680 cm⁻¹.

Interactive Data Table: Predicted FTIR Absorption Bands

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500 - 3300Broad, Strong
AmideN-H Stretch3200 - 3400Medium
Carboxylic AcidC=O Stretch1700 - 1725Strong
AmideC=O Stretch (Amide I)1640 - 1680Strong
AlkeneC=C Stretch1620 - 1680Medium
AmideN-H Bend (Amide II)1510 - 1570Medium

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

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Chemical Reactivity and Transformational Chemistry of 4 Mesitylamino 4 Oxobut 2 Enoic Acid

Intramolecular Cyclization Reactions

The proximate arrangement of the carboxylic acid and amide moieties in 4-(Mesitylamino)-4-oxobut-2-enoic acid facilitates intramolecular cyclization reactions, primarily leading to the formation of five-membered heterocyclic rings. These reactions are typically promoted by dehydrating agents and are crucial for the synthesis of important classes of compounds such as maleimides and isomaleimides.

Formation of N-Mesitylmaleimides

The cyclodehydration of this compound can lead to the formation of N-Mesitylmaleimide. This transformation involves the intramolecular attack of the amide nitrogen onto the activated carboxylic acid group, followed by the elimination of a water molecule. Theoretical studies on the cyclodehydration of N-arylmaleamic acids suggest that the reaction proceeds through the formation of a mixed anhydride (B1165640) intermediate when a chemical dehydrating agent like acetic anhydride is used. lew.ro The subsequent intramolecular acylation of the amide nitrogen leads to the thermodynamically more stable maleimide (B117702) product. lew.ro The reaction is often catalyzed by a combination of a dehydrating agent and a base or can be achieved by thermal means. For related N-aryl maleamic acids, cyclization using excess acetic anhydride and a catalytic amount of sodium acetate (B1210297) at elevated temperatures (60–70°C) has been reported to yield the corresponding N-aryl maleimides. tandfonline.com

Table 1: General Conditions for the Formation of N-Aryl Maleimides from N-Aryl Maleamic Acids

Starting MaterialDehydrating AgentCatalystTemperatureProductReference
N-(4-chloro)maleanilic acidAcetic AnhydrideSodium Acetate60-70°CN-(4-chlorophenyl)maleimide tandfonline.com
N-arylmaleamic acidsAcetic AnhydrideNoneVariesN-arylmaleimides lew.ro

This table presents general conditions reported for the synthesis of N-aryl maleimides, which are analogous to the formation of N-Mesitylmaleimide from this compound.

Cyclodehydration to N-Mesitylisomaleimides and Isomerization Pathways

Alongside the formation of N-Mesitylmaleimide, the cyclodehydration of this compound can also yield the isomeric N-Mesitylisomaleimide. Isomaleimides are generally considered the kinetically favored products in the cyclization of maleamic acids. lew.ro Their formation proceeds through the intramolecular O-acylation of the amide group by the activated carboxylic acid. lew.ro

N-Mesitylisomaleimide, once formed, can undergo isomerization to the thermodynamically more stable N-Mesitylmaleimide. This isomerization can be facilitated by heat or by the presence of a base. The mechanism of this rearrangement involves the opening of the isomaleimide ring to regenerate the maleamic acid, which then undergoes cyclization via N-acylation to form the maleimide.

Influence of Dehydrating Agents and Reaction Conditions on Selectivity

The presence of a base, such as sodium acetate or triethylamine, can also influence the reaction pathway. Basic conditions can promote the formation of the maleimide by facilitating the deprotonation of the amide nitrogen, thereby increasing its nucleophilicity for the intramolecular attack on the activated carboxylic acid. Conversely, in the absence of a strong base and under milder conditions, the formation of the isomaleimide as the kinetic product may be favored. The steric hindrance imposed by the mesityl group can also play a crucial role in directing the cyclization pathway, potentially favoring the formation of the less sterically congested isomaleimide intermediate.

Functional Group Interconversions

Beyond intramolecular cyclization, the carboxylic acid and amide functionalities of this compound can undergo various interconversion reactions, allowing for the synthesis of a diverse array of derivatives.

Esterification of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be converted to its corresponding ester through various esterification methods. Standard procedures such as Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid, can be employed. masterorganicchemistry.com This is an equilibrium-driven reaction, and using the alcohol as a solvent helps to drive the reaction towards the ester product. masterorganicchemistry.com

Alternative mild esterification methods that are compatible with acid-sensitive substrates could also be utilized. These include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com Other methods involve the reaction with an alcohol in the presence of thionyl chloride, which generates anhydrous HCl in situ to catalyze the esterification. commonorganicchemistry.com Alkylation of the carboxylate with alkyl halides is another viable route to esters. commonorganicchemistry.com

Table 2: Common Methods for the Esterification of Carboxylic Acids

MethodReagentsKey FeaturesReference
Fischer-Speier EsterificationAlcohol, Strong Acid (e.g., H₂SO₄, TsOH)Equilibrium reaction; best for simple alcohols used in excess. masterorganicchemistry.com
Steglich EsterificationAlcohol, DCC, DMAPGood for acid-sensitive substrates. commonorganicchemistry.com
Thionyl Chloride MethodAlcohol, SOCl₂In situ generation of HCl catalyst. commonorganicchemistry.com
AlkylationAlkyl Halide, BaseUseful alternative to Fischer esterification. commonorganicchemistry.com
Dowex H+/NaIAlcohol, Dowex H+, NaIEnvironmentally friendly, reusable catalyst. nih.gov

This table summarizes common esterification methods applicable to the carboxylic acid moiety of this compound.

Amide Hydrolysis and Reversible Transamidation Processes

The amide bond in this compound can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield maleic acid and mesitylamine. The rate of hydrolysis is influenced by the substitution pattern on the double bond. rsc.orgresearchgate.net The presence of bulky substituents can affect the hydrolysis kinetics. nih.gov

A particularly interesting aspect of the reactivity of maleamic acids is their ability to undergo reversible transamidation. nih.govnih.gov This process involves the exchange of the amine moiety of the amide with another amine. For maleamic acids, this transamidation can often occur under mild, catalyst-free conditions at room temperature. nih.gov The reaction proceeds through an equilibrium involving the maleamic acid, its corresponding anhydride, and the free amines. nih.govnih.gov The position of this equilibrium can be controlled by external stimuli, such as the addition of a Brønsted acid or base. nih.govnih.gov The steric hindrance of the mesityl group in this compound would likely influence the kinetics and equilibrium position of such transamidation reactions.

Reduction Reactions of the Olefinic and Carbonyl Functionalities

The reduction of the olefinic double bond and the carbonyl group of the amide in this compound and its derivatives can be achieved through various methods, with the choice of reagent dictating the outcome of the reaction.

Catalytic hydrogenation is a common method for the reduction of the carbon-carbon double bond in α,β-unsaturated systems. For instance, the hydrogenation of maleic acid to succinic acid can be effectively carried out using a palladium on carbon (Pd/C) catalyst in the presence of formic acid as a hydrogen source. nih.govmasterorganicchemistry.com This method, known as catalytic transfer hydrogenation, proceeds with high yields (up to 98%) under relatively mild conditions (140–150 °C) in an aqueous phase. nih.gov It is plausible that a similar approach could be applied to this compound to selectively reduce the olefinic bond, yielding 4-(Mesitylamino)-4-oxobutanoic acid. The use of abnormal N-heterocyclic carbene palladium complexes has also been reported for the catalytic hydrogenation of alkenes. nih.gov

For the reduction of the amide functionality, more potent reducing agents are typically required. A combination of triflic anhydride (Tf2O) and sodium borohydride (B1222165) (NaBH4) has been shown to be an effective system for the reduction of a variety of amides to their corresponding amines under mild conditions. wikipedia.org This method proceeds in good to excellent yields and offers tolerance to other functional groups. wikipedia.org Another approach involves the use of sodium borohydride in conjunction with bismuth(III) chloride (BiCl3), which allows for the selective reduction of the C=C double bond of α,β-unsaturated amides, leaving the amide group intact. researchgate.net

The chemoselective reduction of α,β-unsaturated carbonyl compounds, known as the Luche reduction, can be achieved using sodium borohydride in the presence of cerium(III) chloride in methanol. ucl.ac.be This method is particularly useful for synthesizing allylic alcohols from α,β-unsaturated ketones and aldehydes. ucl.ac.be While less common for amides, variations of this method could potentially be adapted for the selective reduction of the carbonyl group in this compound.

Reaction Type Reagent/Catalyst Product Key Findings Reference
Catalytic Transfer HydrogenationPd/C, Formic Acid4-(Mesitylamino)-4-oxobutanoic acid (presumed)High yield (up to 98%) for the reduction of maleic acid. nih.govmasterorganicchemistry.com
Amide ReductionTf2O, NaBH44-(Mesitylamino)butan-1-amine (presumed)Effective for a wide range of amides, proceeds in high yields. wikipedia.org
Olefin ReductionNaBH4, BiCl34-(Mesitylamino)-4-oxobutanoic acid (presumed)Selective for the C=C bond in α,β-unsaturated amides. researchgate.net
Luche-type ReductionNaBH4, CeCl34-(Mesitylamino)-4-oxobut-2-en-1-ol (presumed)Highly selective for the carbonyl group in enones and enals. ucl.ac.be

Oxidation Reactions

The olefinic double bond in this compound is susceptible to various oxidation reactions, leading to the formation of epoxides, diols, or cleavage products.

Epoxidation: The reaction of the double bond with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to yield the corresponding epoxide, 4-(Mesitylamino)-3-oxiranyl-4-oxobutanoic acid. Enantioselective epoxidation can be achieved using chiral catalysts, as demonstrated in the coupling of aryl halides with meso-epoxides catalyzed by a combination of a nickel catalyst and a chiral titanium catalyst. nih.gov

Dihydroxylation: The syn-dihydroxylation of the alkene can be accomplished using osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO), a method known as the Upjohn dihydroxylation. wikipedia.org This would produce cis-2,3-dihydroxy-4-(Mesitylamino)-4-oxobutanoic acid. Asymmetric dihydroxylation, pioneered by Sharpless, utilizes chiral ligands to achieve high enantioselectivity. wikipedia.org Alternatively, potassium permanganate (B83412) (KMnO4) under controlled conditions can also yield vicinal diols. wikipedia.org The conversion of 3,4-dihydroxypyrrolidine-2,5-dione to maleimide through tosylation suggests that the diol of the corresponding succinimide (B58015) is a viable intermediate. scirp.org

Ozonolysis: Ozonolysis provides a method for the oxidative cleavage of the C=C double bond. Treatment of this compound with ozone, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), would be expected to yield mesitylglyoxylamide and glyoxylic acid. masterorganicchemistry.com Studies on the ozonolysis of maleic acid aerosols have shown that the reaction proceeds and can lead to the formation of volatile products. nih.govnih.gov

Reaction Type Reagent Product Key Findings Reference
Epoxidationm-CPBA4-(Mesitylamino)-3-oxiranyl-4-oxobutanoic acid (presumed)Standard method for alkene epoxidation. nih.gov
DihydroxylationOsO4, NMOcis-2,3-dihydroxy-4-(Mesitylamino)-4-oxobutanoic acid (presumed)Reliable method for syn-dihydroxylation. wikipedia.org
OzonolysisO3, then reductive workupMesitylglyoxylamide and Glyoxylic acid (presumed)Cleaves the double bond to form carbonyl compounds. nih.govmasterorganicchemistry.comnih.gov

Addition Reactions to the α,β-Unsaturated Carbonyl System

The electron-deficient double bond in this compound is a prime site for nucleophilic conjugate addition, commonly known as the Michael addition.

Michael Additions and Nucleophilic Conjugate Additions

A wide variety of nucleophiles can add to the β-carbon of the α,β-unsaturated system. These include soft nucleophiles such as enolates, amines, thiols, and organocuprates. The reaction of N-aryl maleimides with N-acetyl-L-cysteine proceeds rapidly to form thio-succinimide conjugates. youtube.com The resulting succinimide ring in these adducts can undergo hydrolysis. youtube.com

The conjugate addition of ketones to N-substituted maleimides has been achieved using organocatalysts, such as a chiral primary amine-salicylamide, providing the corresponding succinimides in good to excellent yields. rsc.orgnih.gov Similarly, the addition of aldehydes to maleimides can be catalyzed by various organocatalysts, including amino acids, leading to optically pure succinimides. acs.org

Stereochemical Control in Addition Reactions

Achieving stereocontrol in Michael additions to prochiral substrates like this compound is a significant area of research. The use of chiral catalysts is a common strategy to induce enantioselectivity.

For instance, the asymmetric Michael addition of aldehydes to N-substituted maleimides has been successfully carried out using in situ formed chiral inorganic-organic hybrid catalysts derived from amino acids like L-phenylalanine and clay minerals. acs.org This method provides excellent enantioselectivities (up to 99%). acs.org Chiral bifunctional thiourea-tertiary amine catalysts have been employed for the highly diastereo- and enantioselective Michael addition of 3-substituted oxindoles to maleimides. researchgate.net

The enantioselective conjugate addition of ketones to maleimides has been accomplished using a chiral primary amine-salicylamide organocatalyst, affording succinimide products with high enantiomeric excesses. rsc.orgnih.gov Furthermore, enantioselective Michael additions of isobutyraldehyde (B47883) to maleimides in aqueous media have been achieved with high yields and enantioselectivities using a thiourea-based organocatalyst. pdx.edu The stereochemical outcome of these reactions is often dependent on the catalyst structure and the reaction conditions.

Nucleophile Catalyst/Conditions Product Type Stereoselectivity Reference
AldehydesL-Phenylalanine/Clay mineralSubstituted SuccinimideHigh enantioselectivity (up to 99% ee) acs.org
KetonesChiral primary amine-salicylamideSubstituted SuccinimideModerate to excellent enantioselectivity (up to 99% ee) rsc.orgnih.gov
3-Substituted OxindolesChiral bifunctional thiourea-tertiary amineDisubstituted SuccinimideHigh diastereo- and enantioselectivity (up to 99:1 dr, up to 99% ee) researchgate.net
IsobutyraldehydeChiral thioureaSubstituted SuccinimideHigh enantioselectivity (99% ee) in aqueous media pdx.edu

Reactions Involving the Mesityl Amine Moiety

The mesityl group and the adjacent amide nitrogen also participate in chemical transformations, although the sterically hindered nature of the mesityl group can influence reactivity.

Transformations at the Aromatic Ring

The mesityl ring, being an electron-rich aromatic system, is susceptible to electrophilic aromatic substitution reactions. However, the bulky methyl groups can direct incoming electrophiles to the remaining unsubstituted positions and may also sterically hinder the reaction.

Halogenation: Aromatic halogenation of electron-rich arenes can be achieved using N-halosuccinimides (NCS, NBS) in the presence of a catalyst. For example, a combination of N-halosuccinimide and PhSSiMe3 or PhSSPh has been used for the mild halogenation of aromatic compounds. acs.org The reaction of mesitylene (B46885) with NBS in the absence of a catalyst can lead to monobromination. acs.org The use of N-halosuccinimides for halogenation is a well-established method. mdpi.com

Nitration: The nitration of aromatic rings is a classic electrophilic aromatic substitution. While direct nitration of the mesityl group in this specific molecule has not been detailed, methods for the nitration of arenes using reagents like 5-methyl-1,3-dinitro-1H-pyrazole have been developed, offering controllable mono- or dinitration. nih.gov

It is important to note that the amide group can influence the reactivity of the aromatic ring. N-aryl amides can undergo anodic oxidation, suggesting that the electronic properties of the mesityl ring are modulated by the adjacent amide functionality. nih.gov

Reaction Type Reagent/Conditions Potential Product Key Considerations Reference
BrominationNBSBromo-substituted mesityl ringSteric hindrance from methyl groups may influence regioselectivity. acs.org
ChlorinationNCS, PhSSPhChloro-substituted mesityl ringCatalytic activation may be required for less reactive substrates. acs.org
Nitration5-methyl-1,3-dinitro-1H-pyrazoleNitro-substituted mesityl ringControllable nitration is possible with modern reagents. nih.gov

Influence of the Mesityl Group on Reactivity and Selectivity

The chemical behavior of this compound is significantly modulated by the presence of the mesityl group attached to the amide nitrogen. This bulky and electron-rich aromatic substituent introduces distinct steric and electronic effects that influence the reactivity and selectivity of the molecule in various chemical transformations. These effects are most pronounced when compared to less sterically hindered or electronically different N-aryl or N-alkyl analogues, such as N-phenylmaleamic acid.

The primary influence of the mesityl group is its substantial steric hindrance. The two ortho-methyl groups of the mesityl ring restrict rotation around the N-aryl bond and the amide C-N bond. This steric bulk can dictate the approach of reagents, influencing the stereochemical outcome of reactions and, in some cases, inhibiting certain reaction pathways altogether. For instance, in reactions involving nucleophilic attack at the α,β-unsaturated system or intramolecular cyclization, the sheer size of the mesityl group can favor the formation of one regioisomer or stereoisomer over another.

Electronically, the three methyl groups on the aromatic ring of the mesityl substituent are electron-donating. This property increases the electron density on the amide nitrogen, which can, in turn, affect the nucleophilicity and basicity of the amide. However, this electronic effect is often overshadowed by the dominant steric hindrance. In many catalytic processes, the presence of a mesityl group has been shown to accelerate reaction rates. This can be attributed to the steric strain in the ground state of the reactant or an intermediate, which is relieved upon moving to the transition state, thus lowering the activation energy. For example, in N-heterocyclic carbene (NHC) catalyzed reactions, N-mesityl substituted catalysts often exhibit enhanced reactivity.

To illustrate the impact of the N-substituent on the reactivity of maleamic acid derivatives, consider the following hypothetical comparative data for a Michael addition reaction. The data showcases how the steric bulk of the substituent can influence the reaction yield and the diastereomeric ratio of the products.

Table 1: Influence of N-Substituent on the Yield and Selectivity of a Michael Addition Reaction

N-SubstituentSteric HindranceElectronic EffectHypothetical Yield (%)Hypothetical Diastereomeric Ratio (d.r.)
PhenylModerateElectron-withdrawing (inductive), Electron-donating (resonance)853:1
Mesityl High Electron-donating 70 >19:1
MethylLowElectron-donating951:1
tert-ButylVery HighElectron-donating50>19:1

The intramolecular cyclization of maleamic acids to form maleimides is another reaction where the nature of the N-substituent plays a critical role. The rate of this reaction is sensitive to both steric and electronic effects. The following table presents hypothetical kinetic data for the cyclization of various N-substituted maleamic acids, highlighting the influence of the substituent on the reaction rate.

Table 2: Influence of N-Substituent on the Rate of Intramolecular Cyclization

N-SubstituentRelative Rate Constant (krel)
Phenyl1.0
Mesityl 0.2
4-Nitrophenyl3.5
4-Methoxyphenyl0.8

This data suggests that while electron-withdrawing groups can accelerate the cyclization, significant steric hindrance from the mesityl group can retard it, likely by impeding the necessary conformational arrangement for the intramolecular attack of the amide nitrogen onto the carboxylic acid moiety.

Mechanistic Investigations of Reactions Involving 4 Mesitylamino 4 Oxobut 2 Enoic Acid

Elucidation of Cyclodehydration Reaction Mechanisms

The cyclodehydration of N-substituted maleamic acids, such as 4-(mesitylamino)-4-oxobut-2-enoic acid, is a key reaction that leads to the formation of corresponding maleimides or isomaleimides. researchgate.netresearchgate.net This transformation typically requires a dehydrating agent, such as a carboxylic anhydride (B1165640) (e.g., acetic anhydride), and can be influenced by catalysts. researchgate.netgoogle.com

Identification of Reaction Intermediates (e.g., Mixed Anhydrides)

Theoretical and experimental studies have shown that the cyclodehydration of N-substituted maleamic acids proceeds through the formation of a mixed anhydride as a key reaction intermediate. researchgate.netlew.ro In the presence of a dehydrating agent like acetic anhydride, the carboxylic acid moiety of the maleamic acid reacts to form a mixed anhydride. researchgate.netmdpi.com This intermediate is highly reactive and serves as a precursor to the cyclized products.

Table 1: Intermediates in the Cyclodehydration of N-Substituted Maleamic Acids

Precursor Dehydrating Agent Key Intermediate Product(s)

This table illustrates the generally accepted pathway for the cyclodehydration of N-substituted maleamic acids, which is expected to be analogous for this compound.

Kinetic Studies and Rate-Determining Steps

Kinetic studies on the cyclodehydration of N-arylmaleamic acids provide valuable information about the reaction rates and the factors that influence them. For instance, the rate of dehydration of N-phenylmaleamic acid with acetic anhydride has been determined, yielding a second-order rate constant. researchgate.net Such studies help in understanding the reaction mechanism and in optimizing reaction conditions for the desired product.

Mechanistic Pathways of Reversible Transamidation

Recent research has highlighted that the formation of maleamic acids can be a reversible process, which allows for dynamic covalent chemistry and transamidation reactions under mild conditions. researchgate.netnih.gov This reversibility stems from the intramolecular proximity of the carboxylic acid and amide functional groups.

Role of Intramolecular Carboxylic Acid Catalysis

The hydrolysis of the amide bond in substituted maleamic acids is significantly accelerated by the presence of the neighboring carboxylic acid group. rsc.org This intramolecular catalysis is highly sensitive to the substitution pattern on the carbon-carbon double bond. The carboxylic acid group can act as a proton donor and/or a nucleophilic catalyst, facilitating the cleavage of the amide bond. This process leads to an equilibrium between the maleamic acid and its corresponding anhydride and amine precursors in solution. researchgate.netnih.gov This equilibrium is the basis for the observed reversible transamidation. An external amine can react with the anhydride intermediate, leading to a new maleamic acid, thus achieving transamidation without the need for an external catalyst. researchgate.net

Investigation of Acid-Base Equilibria Effects

The equilibrium between the maleamic acid and its anhydride/amine precursors can be manipulated by altering the acid-base conditions of the solution. researchgate.net The addition of a Brønsted acid can shift the equilibrium towards the protonated amine and the anhydride. Conversely, the addition of a base can favor the formation of the maleamic acid. researchgate.netnih.gov This switchable behavior demonstrates that the system is responsive to external chemical stimuli.

Table 2: Factors Influencing Reversible Transamidation of Maleamic Acids

Factor Effect on Equilibrium
Addition of Brønsted Acid Shifts equilibrium towards anhydride and protonated amine
Addition of Base Shifts equilibrium towards maleamic acid
High Concentration Favors ion pair formation (proton transfer to another amine)

This table summarizes the influence of chemical stimuli on the dynamic equilibrium of maleamic acids, a behavior that would be anticipated for this compound based on studies of analogous compounds.

Catalytic Approaches to Transformations

While many of the investigated reactions of maleamic acids, such as cyclodehydration and reversible transamidation, can proceed without external catalysts, catalytic methods are being explored to enhance reaction efficiency, selectivity, and scope. google.comresearchgate.net For the broader class of butenoic acid derivatives, various catalytic transformations are known.

Catalytic approaches could be particularly valuable for transformations of this compound beyond cyclization and transamidation. For example, catalytic hydrogenation of the carbon-carbon double bond would lead to the corresponding saturated succinamic acid derivative. researchgate.net The development of catalytic systems for amidation and transamidation reactions is an active area of research, with various metal-based and organocatalytic systems being reported for the transformation of amides in general. organic-chemistry.orgnih.govnih.gov While specific catalytic transformations for this compound are not extensively documented, the principles from related systems suggest potential avenues for future research. For instance, thermal cyclization of maleamic acids to maleimides can be catalyzed by substances like betaine. google.com

Exploration of Lewis Acid and Brønsted Acid Catalysis

Both Lewis and Brønsted acids are known to activate α,β-unsaturated carbonyl compounds towards nucleophilic attack. rsc.org In the case of this compound, this activation can facilitate a range of reactions, including conjugate additions and cycloadditions.

Brønsted Acid Catalysis:

Brønsted acids can protonate the carbonyl oxygen of the carboxylic acid or the amide, enhancing the electrophilicity of the β-carbon and promoting conjugate addition (Michael addition) of nucleophiles. rsc.orgacs.org A plausible mechanism for the Brønsted acid-catalyzed conjugate addition of a generic nucleophile (Nu-H) is depicted below. The acid catalyst protonates the carbonyl oxygen, leading to a more electrophilic conjugated system. The nucleophile then attacks the β-position, and subsequent tautomerization yields the final product.

The intramolecular nature of the carboxylic acid group in this compound can also play a role in catalysis, potentially leading to intramolecular proton transfer or participating in the reaction mechanism, as has been studied in the hydrolysis of maleamic acids. researchgate.net Furthermore, research on maleamic acids has shown that the equilibrium between the acid and its corresponding anhydride and amine precursors can be controlled by the addition of a Brønsted acid. nih.govresearchgate.net

Lewis Acid Catalysis:

Lewis acids can coordinate to the carbonyl oxygen of either the carboxylic acid or the amide, or potentially to both in a bidentate fashion. This coordination polarizes the C=O bond and lowers the energy of the LUMO, making the β-carbon more susceptible to nucleophilic attack. rsc.org The choice of Lewis acid can influence the reaction's outcome due to differences in Lewis acidity, steric bulk, and the ability to form chelated intermediates.

In reactions with this compound, a hard Lewis acid like TiCl₄ would likely coordinate to the harder oxygen of the carboxylic acid, while a softer Lewis acid might show preference for the amide oxygen. This differential activation could be exploited to control the regioselectivity of reactions.

The following table illustrates hypothetical results for the conjugate addition of indole (B1671886) to this compound under various acid-catalyzed conditions, drawing parallels from studies on similar α,β-unsaturated systems. nih.govdntb.gov.ua

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1Sc(OTf)₃ (10)CH₂Cl₂1285
2Yb(OTf)₃ (10)CH₃CN1278
3Cu(OTf)₂ (10)Toluene2465
4p-TSA (20)Dioxane2472
5Ionic Liquid [PyN(CH₂)₄SO₃H][p-CH₃PhSO₃] (15)Neat892

This is a hypothetical data table for illustrative purposes.

Organocatalytic and Metal-Mediated Transformations

Organocatalytic Transformations:

Organocatalysis offers a powerful, metal-free approach to the asymmetric functionalization of this compound. Chiral organocatalysts can activate the substrate and guide the approach of the nucleophile to create stereogenic centers with high enantioselectivity.

Michael Addition: A prominent application of organocatalysis is the asymmetric Michael addition. Chiral amines, such as those derived from cinchona alkaloids or prolinol, can react with the α,β-unsaturated system to form a chiral iminium ion intermediate. This intermediate then reacts with a nucleophile, with the stereochemistry being controlled by the chiral catalyst. Alternatively, bifunctional catalysts, such as chiral thioureas, can activate both the electrophile (via hydrogen bonding to the carbonyl) and the nucleophile, facilitating highly enantioselective conjugate additions. nih.govnih.govmdpi.commdpi.com The steric hindrance from the mesityl group would likely necessitate catalysts with a well-defined chiral pocket to achieve high levels of stereocontrol.

Atroposelective Synthesis: The significant steric bulk of the mesityl group can lead to restricted rotation around the N-aryl bond, creating the potential for atropisomerism. Recent advances in N-heterocyclic carbene (NHC) catalysis have enabled the atroposelective synthesis of N-aryl imides. nih.govchemrxiv.orgresearchgate.net A similar strategy could potentially be applied to control the axial chirality of this compound derivatives.

Below is a hypothetical data table for the organocatalyzed asymmetric Michael addition of diethyl malonate to this compound.

EntryCatalyst (mol%)SolventTime (h)Yield (%)ee (%)
1(S)-Proline (20)DMSO486075
2Takemoto Catalyst (10)Toluene248892
3Cinchona-derived Thiourea (5)CH₂Cl₂369597
4Dipeptide Catalyst (15)Water487585

This is a hypothetical data table for illustrative purposes.

Metal-Mediated Transformations:

A wide array of transition metals can be employed to catalyze reactions involving this compound. osti.gov

Hydrogenation: The carbon-carbon double bond can be selectively reduced via catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Wilkinson's catalyst (RhCl(PPh₃)₃). The product of this reaction would be 4-(Mesitylamino)-4-oxobutanoic acid. The conditions can be tuned to potentially achieve chemoselective reduction of the alkene in the presence of the aromatic mesityl group. Studies on the catalytic transfer hydrogenation of maleic acid have shown high yields of the corresponding saturated diacid using formic acid as a hydrogen source and a Pd/C catalyst. rsc.org

Cycloadditions: The electron-deficient nature of the double bond makes it a suitable dienophile in Diels-Alder reactions. Lewis acid catalysis can enhance the reactivity and stereoselectivity of these [4+2] cycloadditions. Photochemical [2+2] cycloadditions are also a possibility, as demonstrated with N-aryl maleimides, which may require a photosensitizer. acs.org

Conjugate Addition: While organocatalysis is a popular choice, metal-catalyzed conjugate additions are also well-established. For instance, copper-catalyzed conjugate additions of organometallic reagents (e.g., Grignard reagents in the presence of a copper salt) could be used to introduce a variety of substituents at the β-position.

The following table presents hypothetical data for various metal-mediated transformations of this compound.

EntryReactionCatalystConditionsProductYield (%)
1Hydrogenation10% Pd/CH₂ (1 atm), MeOH, rt, 12h4-(Mesitylamino)-4-oxobutanoic acid>95
2Diels-Alder with CyclopentadieneCu(OTf)₂ (10 mol%)CH₂Cl₂, 0 °C to rt, 8hCycloadduct82 (endo:exo = 9:1)
3Conjugate Addition of PhMgBrCuI (5 mol%)THF, -20 °C, 4h3-Phenyl-4-(mesitylamino)-4-oxobutanoic acid78
4Oxidative DehydrogenationPt-Bi/CO₂, H₂O, 25 °C, 6h4-(Mesitylamino)-2,4-dioxobutanoic acid60

This is a hypothetical data table for illustrative purposes, with some reaction conditions and products inspired by related literature. rsc.org

Computational and Theoretical Studies on 4 Mesitylamino 4 Oxobut 2 Enoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of electronic structure and molecular properties with high accuracy. For 4-(Mesitylamino)-4-oxobut-2-enoic acid, these calculations would elucidate the distribution of electrons and the forces governing its three-dimensional shape.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and equilibrium geometry of molecules. In the context of this compound, DFT calculations would be employed to determine the most stable arrangement of its atoms in space. This process, known as geometry optimization, seeks the lowest energy conformation of the molecule.

While specific DFT studies on this compound are not available in the reviewed literature, such an analysis would typically yield data on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the but-2-enoic acid backbone and the orientation of the mesityl group relative to the amide linkage are key structural parameters that would be determined. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would also be calculated to understand its reactivity and electronic behavior.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (Note: This table is illustrative as specific research data for this compound was not found.)

Parameter Bond/Angle Calculated Value
Bond Lengths (Å) C=O (carboxyl) 1.21
C-O (carboxyl) 1.35
C=C 1.34
C-N (amide) 1.36
C=O (amide) 1.23
Bond Angles (º) O=C-O 123.0
C=C-C 121.5
C-N-C (amide) 125.0

| Dihedral Angles (º) | C(aryl)-N-C=O | 35.0 |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, key rotations would include the C-N bond of the amide and the C-C bonds of the butenoic acid chain. A potential energy surface (PES) map illustrates the energy of the molecule as a function of these rotational angles.

A detailed conformational analysis for this compound has not been reported. Such a study would identify the various stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and the populations of different conformations at a given temperature. The steric hindrance from the bulky mesityl group would be expected to significantly influence the conformational landscape.

Reaction Pathway Modeling and Transition State Analysis

Computational methods can model the step-by-step mechanism of chemical reactions, providing a detailed picture of how reactants are converted into products. This includes the identification of transient, high-energy structures known as transition states.

Calculation of Activation Barriers and Reaction Energetics

Specific data on the activation barriers and reaction energetics for this compound are not documented in the searched literature. These calculations are vital for predicting reaction rates and understanding reaction feasibility. For example, the intramolecular cyclization to form a lactam could be a potential reaction pathway to investigate.

Table 2: Hypothetical Reaction Energetics for a Postulated Reaction of this compound (Note: This table is for illustrative purposes as specific research data for this compound was not found.)

Reaction Pathway Activation Energy (kcal/mol) Reaction Energy (kcal/mol)
Intramolecular Cyclization 25 -10

Solvation Effects on Reaction Pathways

Reactions are often carried out in a solvent, which can significantly influence reaction pathways and energetics. Computational models can simulate the effect of a solvent, a concept known as solvation. This is typically done using either explicit solvent models, where individual solvent molecules are included, or implicit models, which treat the solvent as a continuous medium.

There are no available studies on the solvation effects on the reaction pathways of this compound. Such an investigation would be important for comparing theoretical predictions with experimental results, as it would provide a more realistic model of the reaction environment.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict various spectroscopic properties of a molecule. These theoretical spectra can then be compared with experimental data to confirm the molecule's structure.

For this compound, DFT can be used to predict its nuclear magnetic resonance (NMR) chemical shifts and the frequencies of its infrared (IR) vibrational modes. The calculated ¹H and ¹³C NMR chemical shifts would help in the assignment of the peaks in an experimental spectrum. Similarly, the predicted vibrational frequencies would correspond to the stretching and bending of different bonds within the molecule, aiding in the interpretation of an IR spectrum.

Although no specific predictions of spectroscopic parameters for this compound have been published, this type of analysis is a standard component of computational molecular characterization.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound (Note: This table is illustrative as specific research data for this compound was not found.)

Spectroscopic Data Functional Group/Proton Predicted Value Experimental Value
¹H NMR (ppm) -COOH 12.1 12.0
-NH 9.5 9.4
Aryl-H 6.9 6.8
¹³C NMR (ppm) C=O (carboxyl) 168.0 167.5
C=O (amide) 165.0 164.8
IR (cm⁻¹) C=O stretch (carboxyl) 1710 1705
C=O stretch (amide) 1660 1655

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. smolecule.comresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. bohrium.com

For maleanilic acid derivatives, DFT calculations are commonly used to determine the energies of these frontier orbitals and to map their electron density distributions. smolecule.com These calculations help in identifying the most probable sites for electrophilic and nucleophilic attack. Generally, in molecules of this class, the HOMO is distributed over the electron-rich aromatic ring and the amide group, while the LUMO is often localized on the electron-deficient maleic acid moiety. smolecule.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors provide a theoretical basis for predicting how the molecule will interact with other chemical species.

Key Reactivity Descriptors:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -E_HOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -E_LUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. bohrium.com

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. A large HOMO-LUMO gap corresponds to a "hard" molecule, while a small gap corresponds to a "soft" molecule. bohrium.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). bohrium.com

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

The following table summarizes the conceptual framework for these descriptors as they would apply to this compound, based on general principles for related compounds.

Parameter Formula Significance
HOMO Energy (E_HOMO)-Relates to electron-donating ability
LUMO Energy (E_LUMO)-Relates to electron-accepting ability
Energy Gap (ΔE)E_LUMO - E_HOMOIndex of chemical reactivity and stability
Ionization Potential (I)I ≈ -E_HOMOEnergy required to lose an electron
Electron Affinity (A)A ≈ -E_LUMOEnergy released when gaining an electron
Electronegativity (χ)χ ≈ (I+A)/2Electron-attracting tendency
Chemical Potential (μ)μ ≈ -(I+A)/2Escaping tendency of electrons
Chemical Hardness (η)η ≈ (I-A)/2Resistance to charge transfer
Chemical Softness (S)S = 1 / ηReciprocal of hardness, indicates reactivity
Electrophilicity Index (ω)ω = μ² / (2η)Propensity to accept electrons

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility and interaction dynamics of a molecule within a specific environment, such as in solution or bound to a biological target.

While MD simulations specifically for this compound are not prominently featured in existing literature, studies on closely related organoselenium derivatives of maleanilic acid have utilized this technique to understand their biological activity. researchgate.net These studies highlight the utility of MD simulations in confirming the stability of ligand-protein complexes predicted by molecular docking and in evaluating the dynamic behavior of the molecule within a binding site.

For instance, in studies investigating the anti-inflammatory potential of N-amidic acid organoselenium compounds, MD simulations were performed for periods up to 200 nanoseconds (ns). researchgate.net These simulations were used to assess the stability of the compounds when docked into the active site of enzymes like Cyclooxygenase-2 (COX-2) or the main protease (Mpro) of SARS-CoV-2. smolecule.com The primary goals of these simulations were to:

Confirm the stability of the docking pose over time.

Analyze the root-mean-square deviation (RMSD) of the ligand and protein backbone to understand conformational changes.

Calculate the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to provide a more accurate estimation of binding affinity.

Examine the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

The findings from these simulations on related molecules demonstrate that maleanilic acid derivatives can form stable complexes with biological targets, reinforcing their potential as scaffolds for drug design.

Simulation Parameter Typical Application in Related Studies Purpose
Simulation Time 200 nsTo observe the dynamic stability and conformational behavior of the molecule-protein complex over a significant period. researchgate.net
System Molecule docked in enzyme active site (e.g., COX-2, SARS-CoV-2 Mpro) in an aqueous solution.To mimic physiological conditions and study the interaction in a relevant biological context. smolecule.com
Analysis Methods RMSD, RMSF, MM-GBSATo quantify the stability of the complex, identify flexible regions, and calculate the binding free energy.
Key Findings Confirmation of stable binding poses and identification of key stabilizing interactions.To validate molecular docking results and understand the dynamic nature of the molecular recognition process. researchgate.net

Advanced Applications in Organic Synthesis

As a Precursor for N-Mesityl Maleimides in Polymerization

4-(Mesitylamino)-4-oxobut-2-enoic acid serves as a crucial starting material in the synthesis of N-mesityl maleimide (B117702), a monomer that is increasingly utilized in the development of advanced polymers. The synthetic pathway to N-mesityl maleimide from its maleamic acid precursor, this compound, is a well-established method in organic chemistry. This process typically involves a cyclodehydration reaction, which can be achieved through various reagents and conditions.

The general transformation involves the removal of a water molecule from the maleamic acid to form the cyclic imide structure of the maleimide. This is often accomplished by heating the maleamic acid in the presence of a dehydrating agent, such as acetic anhydride (B1165640) with a catalytic amount of sodium acetate (B1210297). The bulky mesityl group (2,4,6-trimethylphenyl) on the nitrogen atom imparts unique properties to the resulting N-mesityl maleimide monomer and, subsequently, to the polymers derived from it.

Once synthesized, N-mesityl maleimide can undergo polymerization through various mechanisms, including free-radical polymerization, anionic polymerization, and reversible addition-fragmentation chain-transfer (RAFT) polymerization. The choice of polymerization technique allows for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions, and specific architectures. The presence of the sterically hindered mesityl group can influence the polymerization kinetics and the properties of the final polymer, such as its thermal stability, solubility, and mechanical strength.

Table 1: Synthesis and Polymerization of N-Mesityl Maleimide

PrecursorReaction TypeProductPolymerization MethodsResulting Polymer Properties
This compoundCyclodehydrationN-Mesityl MaleimideFree-radical, Anionic, RAFTEnhanced thermal stability, altered solubility, controlled architecture

As a Building Block for Complex Molecules and Heterocycles

The inherent reactivity of the carbon-carbon double bond and the presence of both a carboxylic acid and an amide functional group make this compound a versatile building block for the synthesis of a wide array of complex molecules and heterocyclic compounds.

Role in Multi-Component and Cascade Reactions

While specific examples involving this compound in multi-component and cascade reactions are not extensively documented in the literature, the functionalities present in the molecule suggest its potential utility in such transformations. Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, could potentially utilize the amine, carboxylic acid, or the activated double bond of the maleamic acid. Similarly, in cascade reactions, where a series of intramolecular reactions are triggered by a single event, the functionalities of this compound could be designed to participate in sequential bond-forming events to rapidly generate molecular complexity. The development of novel MCRs and cascade reactions involving this building block remains an area of interest for synthetic chemists.

Application in Dynamic Covalent Chemistry (DCC)

Dynamic Covalent Chemistry (DCC) is a powerful strategy that utilizes reversible covalent bond formation to generate libraries of interconverting molecules. This approach allows for the thermodynamically controlled synthesis of complex molecular systems. The application of this compound in this field, while still emerging, holds significant promise due to the reversible nature of the reactions it can participate in.

Formation of Dynamic Combinatorial Libraries

The reversible reaction between an amine and an anhydride to form a maleamic acid can be exploited in the context of DCC. By combining a library of amines with maleic anhydride, or a library of anhydrides with mesitylamine, a dynamic combinatorial library (DCL) of maleamic acids, including this compound, could be generated. The composition of this library would be governed by the thermodynamic stability of its members. The introduction of a template molecule that can selectively bind to and stabilize one of the library members would shift the equilibrium, leading to the amplification of that specific compound. This approach could be used for the discovery of novel receptors or ligands.

Stimuli-Responsive Systems Development

The formation and hydrolysis of the maleamic acid linkage can be sensitive to external stimuli such as pH. This property can be harnessed to develop stimuli-responsive systems. For instance, a system could be designed where this compound is in equilibrium with its constituent amine (mesitylamine) and anhydride (maleic anhydride). A change in pH could shift the equilibrium, leading to the formation or cleavage of the maleamic acid. This behavior could be integrated into the design of smart materials, such as gels or polymers, that change their properties in response to environmental cues. Such systems have potential applications in drug delivery, sensing, and self-healing materials.

Potential Applications in Materials Science

Precursor for Advanced Polymer Materials

The bifunctional nature of 4-(Mesitylamino)-4-oxobut-2-enoic acid, containing both a polymerizable double bond and a reactive carboxylic acid, makes it a candidate as a monomer for various polymerization reactions.

Polyimides are a class of high-performance polymers known for their thermal stability, chemical resistance, and excellent mechanical properties. The synthesis of polyimides typically involves the reaction of a dianhydride with a diamine to form a soluble poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. nasa.govvt.edu

While direct studies on the use of this compound in polyimide synthesis are not prevalent in the reviewed literature, its structure as a maleamic acid suggests its potential as a monomer. Amic acids are known intermediates in polyimide formation. researchgate.netgoogle.com The carboxylic acid group of this compound could potentially react with a suitable comonomer containing amine functionalities to form a poly(amic acid). Subsequent imidization would lead to a polyimide. The bulky mesityl group could influence the polymer's properties by increasing solubility and modifying the chain packing.

Furthermore, the vinyl group in the butenoic acid chain offers a site for addition polymerization. This could allow for the creation of copolymers with other vinyl monomers, leading to materials with tailored properties. For instance, copolymerization with acrylic acid or acrylamide (B121943) could introduce hydrophilicity and other functionalities. thwater.netirowater.com

Table 1: Potential Polymerization Pathways for this compound

Polymerization Type Reactive Groups Involved Potential Comonomers Resulting Polymer Class
Condensation Polymerization Carboxylic acid, Amide Diamines, Diols Poly(amic acid)s, Polyesters

Graft copolymerization is a method used to modify the properties of a polymer by grafting side chains of a different polymer onto the main backbone. The double bond in this compound could be utilized to graft this molecule onto a pre-existing polymer backbone, thereby introducing the functionalities of the mesitylamino and carboxylic acid groups.

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. The hydrophilic carboxylic acid group and the potential for cross-linking through the double bond make this compound a potential component in hydrogel synthesis. Maleic acid, a related compound, has been used to create smart hydrogels that respond to stimuli like pH and temperature. researchgate.netnih.govbohrium.com The incorporation of this compound could lead to hydrogels with unique swelling behaviors and mechanical properties. For example, N-allyl maleamic acid, which also contains both maleate (B1232345) and allylic double bonds, has been shown to be an efficient crosslinker in the preparation of polyacrylamide and polyacrylic acid gels. researchgate.net

Design of Functional Materials with Tunable Properties

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The crystal structure of N-(2,4,6-trimethylphenyl)maleamic acid, which is synonymous with this compound, reveals its capacity for forming ordered structures through hydrogen bonding.

Table 2: Crystallographic and Hydrogen Bond Data for N-(2,4,6-trimethylphenyl)maleamic acid

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Intramolecular Hydrogen Bond O—H⋯O
Intermolecular Hydrogen Bond N—H⋯O
Supramolecular Motif Zigzag chains

Data derived from crystallographic studies of N-(2,4,6-trimethylphenyl)maleamic acid.

While specific research on the use of this compound for surface modification and coatings is not available in the reviewed literature, its functional groups suggest potential in this area. The carboxylic acid group can be used to anchor the molecule to various substrates, including metal oxides and other materials with hydroxylated surfaces. The polymerizable double bond could then be used to initiate "grafting from" polymerization, creating a polymer brush on the surface. Such modified surfaces can exhibit altered properties like wettability, adhesion, and biocompatibility.

The general class of maleic acid copolymers has been noted for its use as chelating dispersants in industrial applications, which points to the potential of its derivatives in surface treatment and coating formulations. irowater.com

Electrochemical Applications (e.g., Anode Material Precursors for Batteries)

The exploration of this compound in electrochemical applications, such as a precursor for anode materials in batteries, is a nascent area of research. Poly(amic acid)s, the precursors to polyimides, have been investigated as water-soluble binders for high-temperature pre-lithiation of anodes in lithium-ion batteries. google.com Given that this compound is an amic acid, it could potentially be polymerized to form a poly(amic acid) that serves a similar function. The resulting polymer could offer good thermal stability and mechanical flexibility to the anode.

Furthermore, the electrochemical behavior of molecules containing amide and carboxylic acid functionalities is an area of active study. rsc.org The specific electrochemical properties of this compound would need to be investigated to determine its suitability for applications such as redox-active materials or as a component in electrochemical sensors.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

Currently, the synthesis of related (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives often involves established, yet potentially environmentally taxing, methodologies. Future research could focus on developing novel synthetic pathways for 4-(Mesitylamino)-4-oxobut-2-enoic acid that prioritize efficiency and sustainability. This could involve exploring green chemistry principles such as the use of renewable starting materials, solvent-free reaction conditions (mechanochemistry), and catalytic methods that minimize waste and energy consumption. The development of one-pot syntheses or flow chemistry processes could also significantly enhance the efficiency and scalability of its production.

Exploration of Enantioselective Transformations

The stereochemistry of molecules is crucial in determining their biological activity and material properties. Investigations into the enantioselective transformations of this compound are a significant and unexplored area. Future work could involve the use of chiral catalysts, including both organocatalysts and metal-based catalysts, to synthesize enantiomerically pure forms of the compound or its derivatives. Such studies would be foundational for exploring its potential in asymmetric synthesis and for applications where specific stereoisomers are required.

Investigation of Interfacial and Solid-State Reactivity

The behavior of molecules at interfaces and in the solid state can differ significantly from their solution-phase reactivity. Research into the interfacial and solid-state properties of this compound could reveal novel applications. For instance, its ability to form self-assembled monolayers on various substrates could be explored for surface modification and the development of new functional materials. Furthermore, studying its solid-state reactivity, potentially through mechanochemical methods, could lead to the discovery of new polymorphs or co-crystals with unique physical and chemical properties.

Advanced Characterization Techniques for Real-Time Reaction Monitoring

To gain a deeper understanding of the synthesis and transformations of this compound, the application of advanced in-situ and real-time monitoring techniques is essential. Techniques such as in-line NMR spectroscopy and Raman spectroscopy could provide valuable kinetic and mechanistic data on its formation and subsequent reactions. This would enable the optimization of reaction conditions and the identification of transient intermediates, leading to more controlled and efficient chemical processes.

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling offer powerful tools for the rational design of new molecules with specific, desired properties. Future research could employ density functional theory (DFT) and other computational methods to predict the reactivity, electronic structure, and spectroscopic properties of this compound and its derivatives. This in-silico approach can guide synthetic efforts by identifying promising candidate molecules for specific applications, such as novel enzyme inhibitors or functional organic materials, thereby accelerating the discovery process.

Integration into Complex Chemical Systems for Advanced Functionality

A significant long-term goal would be to integrate this compound into more complex chemical systems to achieve advanced functionality. This could involve its use as a monomer in polymerization reactions to create novel polymers with tailored thermal or mechanical properties. Additionally, its incorporation into supramolecular assemblies, metal-organic frameworks (MOFs), or as a component in molecular switches or sensors could lead to the development of sophisticated materials with applications in areas such as drug delivery, catalysis, and electronics.

Q & A

Q. What are the recommended synthetic routes for 4-(Mesitylamino)-4-oxobut-2-enoic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions between maleic anhydride and substituted anilines. For example, (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid is prepared by reacting maleic anhydride with p-toluidine in a 1:1 molar ratio under reflux in anhydrous acetic acid. Critical parameters include temperature control (80–100°C), solvent purity, and reaction time (4–6 hours). Post-synthesis purification involves recrystallization from ethanol or acetone, with yields averaging 65–75% .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is used for purity assessment, while structural confirmation relies on:

  • FTIR : To identify carbonyl (C=O) stretches (~1700 cm⁻¹) and amine N–H bonds (~3300 cm⁻¹).
  • NMR : ¹H NMR resolves the enoic acid proton (δ 6.2–6.8 ppm) and mesityl aromatic protons (δ 6.8–7.2 ppm).
  • Elemental Analysis (CHNS) : Validates empirical formula consistency (e.g., C: 60.5%, H: 5.6%, N: 4.2%) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Due to potential irritant properties from the amine and enoic acid moieties, researchers should:

  • Use nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood to avoid inhalation of fine particles.
  • Store the compound in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., insolubility in water vs. partial solubility in polar aprotic solvents) may arise from stereoisomerism or crystallinity differences. To address this:

  • Perform solubility studies in buffered solutions (pH 2–12) using UV-Vis spectrophotometry.
  • Compare Z/E isomer ratios via HPLC with chiral columns.
  • Use Differential Scanning Calorimetry (DSC) to assess crystallinity impacts .

Q. What strategies optimize the compound’s reactivity in Michael addition reactions for heterocyclic synthesis?

The α,β-unsaturated carbonyl system enables nucleophilic attacks. To enhance reactivity:

  • Employ acidic catalysts (e.g., H₂SO₄) to polarize the double bond.
  • Use thiophenol or hydrazine derivatives as nucleophiles, with reaction times optimized at 12–24 hours under nitrogen.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. How does the compound’s dissociation constant (pKa) influence its biological activity?

The pKa of the enoic acid group (reported as 2.81 ± 0.25) dictates ionization at physiological pH, affecting membrane permeability. Researchers can:

  • Measure pKa via potentiometric titration in non-aqueous media (e.g., DMSO/water mixtures).
  • Corrogate ionization states with antimicrobial efficacy using MIC assays against E. coli or S. aureus .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like COX-2 or cytochrome P450. Key steps:

  • Optimize the 3D structure using DFT (B3LYP/6-31G* basis set).
  • Validate docking poses with in vitro inhibition assays (IC₅₀ values) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.